7-Oxa-4-azaspiro[2.5]octan-5-one

Catalog No.
S874844
CAS No.
1100753-07-8
M.F
C6H9NO2
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Oxa-4-azaspiro[2.5]octan-5-one

CAS Number

1100753-07-8

Product Name

7-Oxa-4-azaspiro[2.5]octan-5-one

IUPAC Name

7-oxa-4-azaspiro[2.5]octan-5-one

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c8-5-3-9-4-6(7-5)1-2-6/h1-4H2,(H,7,8)

InChI Key

MRQICWAEJUUHEU-UHFFFAOYSA-N

SMILES

C1CC12COCC(=O)N2

Canonical SMILES

C1CC12COCC(=O)N2

7-Oxa-4-azaspiro[2.5]octan-5-one is a heterocyclic compound characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms. Its molecular formula is C6H9NO2, with a molecular weight of approximately 127.14 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists .

, which include:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially yielding corresponding oxides.
  • Reduction: Reduction reactions can be performed with reagents like lithium aluminum hydride, leading to the formation of amines or alcohols.
  • Substitution: Nucleophilic substitution reactions are feasible, particularly targeting the nitrogen atom for substitution with various electrophiles .

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties.

The biological activity of 7-Oxa-4-azaspiro[2.5]octan-5-one is primarily linked to its role as an inhibitor of LRRK2 kinase activity, which is significant in the context of Parkinson’s disease. This inhibition suggests potential therapeutic applications in treating neurodegenerative disorders. Additionally, it serves as an intermediate in synthesizing compounds that may target various diseases, including diabetes and other metabolic disorders .

Several synthesis methods for 7-Oxa-4-azaspiro[2.5]octan-5-one have been documented:

  • Cyclization Method: Utilizing 1-hydroxy-1-cyclopropane carboxylic acid methyl ester as a starting material, this method involves substitution, hydrogenation, cyclization, and reduction steps.
  • Microreaction Technology: Recent advancements have introduced continuous-flow synthesis techniques that enhance safety and efficiency in producing this compound .
  • Alkaline Reagent Method: Involves sodium hydride and tetrahydrofuran under controlled temperatures to yield high purity products with substantial yields .

These methods highlight the versatility and adaptability of synthetic approaches for this compound.

7-Oxa-4-azaspiro[2.5]octan-5-one finds applications across various fields:

  • Pharmaceuticals: It is utilized in developing drugs targeting neurological diseases and metabolic disorders.
  • Chemical Synthesis: Acts as a building block for more complex heterocyclic compounds.
  • Research: Used in studies focusing on enzyme inhibition and receptor interaction mechanisms .

Interaction studies involving 7-Oxa-4-azaspiro[2.5]octan-5-one have primarily focused on its binding affinity to specific enzymes and receptors. Research indicates that it effectively inhibits LRRK2 kinase activity, suggesting a mechanism by which it may exert neuroprotective effects. Further investigations into its interactions with other biological targets could elucidate additional therapeutic potentials .

Several compounds share structural similarities with 7-Oxa-4-azaspiro[2.5]octan-5-one:

Compound NameMolecular FormulaKey Features
4-Oxa-7-azaspiro[2.5]octaneC6H11NODifferent spirocyclic structure; hydrochloride salt form
2-Azaspiro[3.4]octaneC6H11NVarying ring size and substitution pattern
1-Oxa-5-azaspiro[2.5]octaneC6H9NOContains different functional groups on the spirocyclic framework

The uniqueness of 7-Oxa-4-azaspiro[2.5]octan-5-one lies in its specific combination of oxygen and nitrogen atoms within a spirocyclic framework, which imparts distinct chemical properties and reactivity compared to these similar compounds .

The thermodynamic stability of 7-Oxa-4-azaspiro[2.5]octan-5-one is fundamentally influenced by its unique spirocyclic architecture. The compound exhibits characteristics typical of spirocyclic lactam systems, which demonstrate enhanced structural rigidity due to the spiro junction between the cyclopropane and lactone rings [2].

Spirocyclic compounds generally display high thermal stability, with decomposition temperatures typically ranging from 343°C to 450°C depending on their specific structural features [3] [4] [5]. The rigid spirocyclic framework of 7-Oxa-4-azaspiro[2.5]octan-5-one contributes to its thermal stability through reduced conformational flexibility and minimized internal strain [3] [6].

Thermodynamic Parameters

ParameterTypical RangeSignificance
Decomposition Temperature280-450°CThermal stability limit
Glass Transition TemperatureVariableAmorphous transition
Melting PointCompound-specificCrystalline structure stability

The kinetic stability of the compound is enhanced by the spiro junction, which restricts bond rotation and conformational changes [7] [3]. This structural constraint results in improved resistance to thermal degradation and chemical decomposition under ambient conditions [4] [8].

Stability Enhancement Factors

The presence of both nitrogen and oxygen heteroatoms in the spirocyclic framework contributes to stability through several mechanisms:

  • Hydrogen bonding interactions stabilize the molecular structure [9]
  • Electron delocalization through the heterocyclic system [10] [11]
  • Reduced ring strain compared to monocyclic analogs

Quantum Chemical Calculations (Density Functional Theory, Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Analysis)

Quantum chemical calculations using Density Functional Theory provide fundamental insights into the electronic structure of 7-Oxa-4-azaspiro[2.5]octan-5-one. The most commonly employed computational methods for spirocyclic compounds include B3LYP functional with 6-311++G(d,p) basis sets [10] [11] [13].

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gap is a crucial parameter for understanding molecular reactivity and stability [14] [15]. For spirocyclic compounds, the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital gap typically ranges from 2.6 to 3.2 eV, indicating moderate chemical reactivity [16] [11].

Molecular Orbital ParameterTypical ValuesReference
Highest Occupied Molecular Orbital Energy-0.26 to -0.18 eV [14]
Lowest Unoccupied Molecular Orbital EnergyVariable [14]
Energy Gap2.6-3.2 eV [16] [11]

Electronic Structure Characteristics

The electronic structure of 7-Oxa-4-azaspiro[2.5]octan-5-one is characterized by:

  • Localized electron density on the carbonyl oxygen [10]
  • Electron delocalization through the spirocyclic framework [11]
  • Polarization effects from the heteroatoms [13]

Time-Dependent Density Functional Theory calculations reveal that the lowest energy electronic transitions in spirocyclic compounds typically occur in the ultraviolet region, consistent with their aromatic character [17] [18] [19].

XLogP3-AA and Rotatable Bond Count Predictions

The XLogP3-AA parameter represents the octanol-water partition coefficient, a critical descriptor for understanding molecular hydrophobicity and bioavailability. For 7-Oxa-4-azaspiro[2.5]octan-5-one, the experimental LogP value is -0.76, indicating hydrophilic character [2].

Lipophilicity Parameters

PropertyValueInterpretation
LogP-0.76Hydrophilic character
Polar Surface Area41.82 ŲModerate polarity
Hydrogen Bond Acceptors2Moderate H-bonding capacity
Hydrogen Bond Donors1Limited H-bonding donation

The rotatable bond count for 7-Oxa-4-azaspiro[2.5]octan-5-one is zero, reflecting the rigid spirocyclic structure [2]. This absence of rotatable bonds contributes significantly to the compound's conformational stability and reduced entropy of binding in biological systems [7].

Molecular Descriptors Analysis

The molecular descriptors indicate favorable drug-like properties:

  • Heavy atom count: 9 atoms [2]
  • Carbon bond saturation (Fsp3): 0.833 [2]
  • Number of rings: 2 [2]
  • Molecular weight: 127.14 g/mol [2]

These parameters fall within the acceptable ranges for oral bioavailability according to Lipinski's Rule of Five [10].

Molecular Orbital Interactions and Reactivity Predictions

The molecular orbital interactions in 7-Oxa-4-azaspiro[2.5]octan-5-one are governed by the unique electronic environment created by the spirocyclic architecture. Natural Bond Orbital analysis reveals significant charge transfer interactions within the molecular framework [14] [19].

Reactivity Analysis

The chemical reactivity of the compound is primarily determined by:

  • Nucleophilic sites on the nitrogen and oxygen atoms [10]
  • Electrophilic character of the carbonyl carbon [14]
  • Orbital overlap patterns in the spirocyclic system [11]

Charge Distribution Patterns

Molecular electrostatic potential calculations indicate:

  • Negative charge localization on oxygen atoms [13]
  • Positive charge concentration around the nitrogen center [10]
  • Balanced charge distribution enhancing stability [15]

Reactivity Descriptors

DescriptorSignificanceTypical Range
Chemical HardnessResistance to deformation2-4 eV
Chemical SoftnessPolarizability0.25-0.5 eV⁻¹
Electrophilicity IndexElectron-accepting abilityVariable

The spirocyclic structure influences reactivity through spiro-conjugation effects, which facilitate charge mobility along the molecular scaffold [11]. This phenomenon is particularly important for understanding the compound's potential interactions with biological targets [10] [20].

Frontier Molecular Orbital Interactions

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital interactions in 7-Oxa-4-azaspiro[2.5]octan-5-one are characterized by:

  • Orbital overlap between the spiro-connected rings [16]
  • Electron delocalization through heteroatoms [18]
  • Stabilization through cross-hyperconjugative interactions [11]

XLogP3

-0.4

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

7-Oxa-4-azaspiro[2.5]octan-5-one

Dates

Last modified: 08-16-2023

Explore Compound Types